8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
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Overview
Description
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chloro-substituted chromen ring fused with a cyclopentane ring and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a Diels-Alder reaction involving a suitable diene and dienophile.
Esterification: The butanoate ester group is introduced through an esterification reaction involving the corresponding carboxylic acid and an alcohol, typically under acidic conditions.
Protection and Deprotection: The benzyloxycarbonyl (Cbz) group is introduced as a protecting group for the amine functionality, which can be later removed under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
DNA Intercalation: Intercalating into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can be compared with other similar compounds, such as:
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate: Similar structure but with a hexyl group instead of a chloro group.
4-Hydroxy-2-quinolones: Compounds with a quinolone core, showing similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22ClNO6 |
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Molecular Weight |
455.9 g/mol |
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C24H22ClNO6/c25-19-12-18-16-8-4-9-17(16)23(28)32-20(18)13-21(19)31-22(27)10-5-11-26-24(29)30-14-15-6-2-1-3-7-15/h1-3,6-7,12-13H,4-5,8-11,14H2,(H,26,29) |
InChI Key |
MIWAVYPLARDUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)CCCNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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